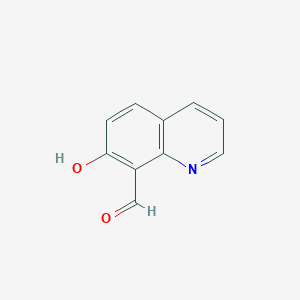

7-Hydroxyquinoline-8-carbaldehyde

Description

Contextualization within Quinoline (B57606) Chemistry and Heterocyclic Systems

7-Hydroxyquinoline-8-carbaldehyde belongs to the quinoline family, a class of heterocyclic aromatic compounds characterized by a fused benzene (B151609) and pyridine (B92270) ring system. evitachem.com This core structure is a common motif in a vast array of biologically active molecules and functional materials. mdpi.comnih.gov The defining features of this compound are the hydroxyl (-OH) group at position 7 and an aldehyde (-CHO) group at position 8 of the quinoline ring.

This specific arrangement of functional groups imparts unique properties to the molecule. The hydroxyl group can act as a proton donor, while the nitrogen atom in the quinoline ring and the oxygen atom of the aldehyde group can act as proton acceptors. This trifunctional nature allows for complex intramolecular interactions and dictates its chemical behavior. acs.orgresearchgate.net In its most stable form, an intramolecular hydrogen bond exists between the hydroxyl group and the carbonyl of the carbaldehyde substituent. nih.govacs.org

Significance in Chelation and Proton Transfer Research

The structure of this compound makes it an excellent chelating agent, capable of binding to metal ions. The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group can coordinate with a metal center, a property shared by the parent compound, 8-hydroxyquinoline (B1678124), which is a well-known metal chelator. nih.gov This chelating ability is fundamental to its application in various fields, including analytical chemistry for the detection of trace metals. vulcanchem.com

Perhaps the most dynamic area of research involving this compound is the study of proton transfer processes. The spatial separation of the proton-donating hydroxyl group and the proton-accepting nitrogen atom in the quinoline ring prevents direct intramolecular proton transfer. mdpi.com However, the aldehyde group at the 8-position can act as a "proton crane" or "crane," facilitating a long-distance intramolecular hydrogen atom transfer, particularly upon photoexcitation. evitachem.comnih.govacs.org This process, where the carbaldehyde group mediates the movement of a hydrogen atom from the hydroxyl group to the quinoline nitrogen, has been a subject of intense experimental and theoretical investigation. acs.orgnih.gov This phenomenon is central to the development of molecular switches, which can be reversibly toggled between two different forms using light. acs.orgresearchgate.net

Studies have shown a solvent-dependent equilibrium between two tautomeric forms, the OH (7-quinolinol) and the NH (7(1H)-quinolinone) forms, even in the ground state. acs.orgresearchgate.net This equilibrium, along with the excited-state hydrogen atom transfer (HAT), governs the compound's electronic absorption and fluorescence properties. acs.orgacs.org

Overview of Key Research Areas and Interdisciplinary Relevance

The unique characteristics of this compound have led to its application in a variety of research areas, highlighting its interdisciplinary relevance.

Synthesis of Schiff Bases and Other Derivatives: The reactive aldehyde group readily undergoes condensation reactions with amines and hydrazines to form Schiff bases and aroylhydrazones. mdpi.comresearchgate.net These derivatives are of interest for their potential applications in materials science and medicinal chemistry. For instance, some 8-hydroxyquinoline aroylhydrazone Schiff bases have shown potential antitumor activity. researchgate.net Schiff base derivatives are also being investigated as fluorimetric chemosensors for metal ions like Zn2+. epstem.net

Molecular Switches and Photochemistry: As mentioned, the ability to undergo photoinduced proton transfer makes this compound a model system for designing light-driven molecular switches. acs.orgresearchgate.net This research has implications for data storage and the development of photoresponsive materials. researchgate.net

Materials Science: Derivatives of 8-hydroxyquinoline are utilized as electron carriers in organic light-emitting diodes (OLEDs). mdpi.com The fluorescent properties of this compound and its derivatives make them candidates for the development of new fluorescent dyes and chemosensors. researchgate.netepstem.netscispace.com Electrospun fibrous materials containing 8-hydroxyquinoline derivatives have also been explored for their antibacterial, antifungal, and anticancer properties. nih.gov

The synthesis of this compound is typically achieved through methods like the Reimer–Tiemann reaction. nih.govacs.orgmdpi.com Its versatility as a synthetic intermediate allows for the creation of a wide range of more complex molecules with tailored properties. evitachem.com

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO2 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

7-hydroxyquinoline-8-carbaldehyde |

InChI |

InChI=1S/C10H7NO2/c12-6-8-9(13)4-3-7-2-1-5-11-10(7)8/h1-6,13H |

InChI Key |

USROEJBTXWQSKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)O)C=O)N=C1 |

Origin of Product |

United States |

Synthetic Strategies for 7 Hydroxyquinoline 8 Carbaldehyde and Its Derivatives

Established Synthetic Pathways for 7-Hydroxyquinoline-8-carbaldehyde

The direct formylation of 7-hydroxyquinoline (B1418103) is a key strategy for obtaining this compound. Among the available methods, the Reimer-Tiemann reaction is a classic and frequently employed approach.

The Reimer-Tiemann reaction is a well-documented method for the ortho-formylation of phenols, making it suitable for the synthesis of this compound from 7-hydroxyquinoline. acs.orgresearchgate.net The reaction typically involves treating the parent hydroxyquinoline with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH). researchgate.netsphinxsai.com

The mechanism proceeds via the generation of a highly reactive electrophile, dichlorocarbene (B158193) (:CCl₂), from the reaction of chloroform with the base. nih.govscribd.com The phenoxide ion of 7-hydroxyquinoline, being electron-rich, then attacks the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the carbaldehyde group. nih.gov This process has been successfully used to synthesize this compound and its derivatives. acs.orgnih.gov While the Reimer-Tiemann reaction is a convenient method, it can sometimes result in a mixture of isomers and yields may vary. nih.govscribd.com For instance, formylation of 8-hydroxyquinoline (B1678124) under similar conditions can lead to substitution at both the C5 and C7 positions. nih.govmdpi.com

A modified, more efficient protocol for the Reimer-Tiemann reaction has been described for synthesizing various nitrogen heterocarbaldehydes, promising shorter reaction times and higher yields. sphinxsai.com

Methodologies for Analogous Quinolinecarbaldehydes

Beyond the direct synthesis of this compound, several other classical and modern synthetic methods are employed to create a wide array of quinolinecarbaldehyde analogs. These methods offer alternative routes and access to different substitution patterns.

The Friedländer synthesis is one of the most direct and versatile methods for constructing the quinoline (B57606) core itself. wikipedia.orgnih.gov The classical approach involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an active α-methylene group (such as a ketone or aldehyde), typically under acidic or basic catalysis. wikipedia.orgorganic-chemistry.org

This reaction builds the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring. Once the quinoline skeleton is formed, further functionalization, such as hydroxylation and formylation, can be carried out to produce the desired quinolinecarbaldehyde. Numerous catalysts, including Lewis acids, iodine, and solid acid catalysts like Montmorillonite K-10, have been developed to improve the efficiency and conditions of the Friedländer synthesis. wikipedia.orgnih.gov Recent advancements focus on developing greener and more sustainable protocols. nih.gov

The Vilsmeier-Haack and Duff reactions are important alternative methods for the formylation of electron-rich aromatic and heteroaromatic compounds, including hydroxyquinolines. nih.govnih.gov

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). nih.govijprs.com This reagent acts as the electrophile to formylate the quinoline ring. This method has been used for the synthesis of 3-quinolinecarbaldehydes from N-arylacetamides and for the double formylation of certain quinoline derivatives. nih.govijprs.com

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol (B35011) and boric acid or trifluoroacetic acid. nih.govnih.gov The proposed mechanism involves an initial aminoalkylation followed by dehydrogenation. nih.gov Both the Vilsmeier-Haack and Duff reactions have been compared to the Reimer-Tiemann method for their effectiveness in synthesizing various quinolinecarbaldehydes, including dicarbaldehyde derivatives. nih.govresearchgate.net

Carbene chemistry offers powerful tools for C-H bond functionalization and ring-expansion reactions to form quinoline structures. The dichlorocarbene generated in the Reimer-Tiemann reaction is a prime example of a carbene participating in synthesis. nih.govmdpi.com

Beyond this, transition-metal-catalyzed carbene insertion reactions represent a modern and efficient strategy. snnu.edu.cn These reactions often use diazo compounds as carbene precursors and catalysts based on metals like rhodium or copper. snnu.edu.cnwikipedia.org For instance, rhodium catalysts are particularly effective for selective intramolecular C-H insertion, which can be a key step in building complex molecular architectures. wikipedia.org A novel approach involves the thermal generation of chlorocarbenes from α-chlorodiazirines, which can insert into indole (B1671886) cores to produce substituted quinolines in a Ciamician-Dennstedt-type rearrangement. acs.org This method allows for the synthesis of diversely substituted quinolines under relatively mild conditions. acs.org

Green Chemistry Approaches in this compound Derivative Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact. For derivatives of hydroxyquinolines, this includes the use of environmentally benign solvents, catalysts, and energy sources.

One notable example is the synthesis of 8-hydroxyquinoline-7-carboxyaldehyde aroylhydrazone Schiff bases, which are derivatives of the constitutional isomer of the title compound. researchgate.net This synthesis was achieved by condensing 8-hydroxyquinoline-7-carboxyaldehyde with aryl hydrazines in water, completely avoiding organic solvents. researchgate.net The reactions were promoted by microwave irradiation, which led to significantly reduced reaction times (15-30 minutes) and excellent isolated yields of the products after simple workup. researchgate.net Another green approach involves the functionalization of activated carbon with 8-hydroxyquinoline via a diazotization route, creating chelating materials through an ecofriendly chemical grafting process. arabjchem.org These examples highlight a shift towards more sustainable synthetic practices in the field.

Tautomerism and Proton Transfer Dynamics in 7 Hydroxyquinoline 8 Carbaldehyde

Ground-State Prototropic Tautomerism

In its ground electronic state, 7-Hydroxyquinoline-8-carbaldehyde exists as an equilibrium mixture of tautomeric forms, a phenomenon that has been investigated using 1H and 13C NMR spectroscopy as well as photostationary UV-vis spectroscopic methods. acs.orgnih.gov

The two primary tautomers involved in the ground-state equilibrium are the 7-quinolinol (OH) form and the 7(1H)-quinolinone (NH) form. acs.orgnih.gov In the OH form, the proton resides on the oxygen atom of the hydroxyl group at the 7-position. In the NH form, this proton has transferred to the nitrogen atom of the quinoline (B57606) ring, creating a quinolinone structure. In low-temperature argon matrices, the molecule is observed to exclusively adopt its most stable hydroxy (OH) tautomeric form. nih.gov

Table 1: Primary Ground-State Tautomeric Forms of this compound

| Tautomer Name | Structural Description | Key Feature |

|---|---|---|

| OH Form | This compound | Proton is on the hydroxyl group (C7-OH). This is the enol-type tautomer. |

| NH Form | 8-formyl-7(1H)-quinolinone | Proton has transferred to the quinoline nitrogen (N1-H). This is the keto-type tautomer. |

The position of the equilibrium between the OH and NH tautomers is highly dependent on the solvent environment. acs.orgnih.gov Spectroscopic studies, including NMR and electronic absorption spectra, have demonstrated that the solvent's polarity and protic nature influence which tautomer is favored. acs.orgnih.gov In highly polar and/or protic media, there is a noticeable shift in the equilibrium towards the NH (7(1H)-quinolinone) form. acs.orgnih.gov This dependency highlights the role of intermolecular interactions, such as hydrogen bonding with solvent molecules, in stabilizing one tautomer over the other.

Table 2: Influence of Solvent Polarity on Tautomeric Equilibrium

| Solvent Condition | Predominant Tautomer | Rationale |

|---|---|---|

| Low-polarity / Aprotic | OH Form (7-quinolinol) | The less polar enol form is favored. |

| High-polarity / Protic | NH Form (7(1H)-quinolinone) | Polar and protic solvents can stabilize the more polar keto/zwitterionic character of the NH form through hydrogen bonding and dipole-dipole interactions. acs.orgnih.gov |

To gain a comprehensive understanding of the proton transfer processes, the ionic forms of the molecule have also been characterized. acs.orgnih.gov These include the protonated cation, where an additional proton is accepted by the molecule, and the deprotonated anion, formed by the loss of a proton from the hydroxyl group. acs.orgnih.gov The spectroscopic properties of these ionic species serve as important benchmarks, helping to definitively identify the neutral tautomeric forms and elucidate the pathways of both ground- and excited-state proton transfer events. acs.orgnih.gov

Excited-State Proton Transfer (ESPT) Mechanisms

Upon absorption of UV light, this compound undergoes a long-range proton transfer, a process that is mechanistically distinct from the ground-state equilibrium. acs.orgnih.gov This photoinduced phenomenon is rationalized in terms of an excited-state hydrogen atom transfer (HAT). acs.orgnih.gov

Experimental studies have conclusively shown that UV excitation triggers the transfer of a hydrogen atom from the hydroxyl group at the 7-position to the distant nitrogen atom of the quinoline ring. nih.gov This long-distance transfer is a key feature of the molecule's photochemistry. nih.govnih.gov The process is considered a form of excited-state intramolecular proton transfer (ESIPT), which ultimately results in the formation of the excited NH tautomer from the initially excited OH tautomer. nih.gov

The long-distance transfer of the hydrogen atom is not a direct, through-space event due to the large separation and high energy barrier between the donor (–OH) and acceptor (N) sites. nih.govnih.gov Instead, the process is facilitated by the carbaldehyde group at the 8-position, which functions as an "intramolecular proton crane". acs.orgnih.govacs.org

The proposed mechanism involves multiple steps:

Upon photoexcitation of the stable OH form, a rapid, initial proton transfer occurs from the hydroxyl group to the adjacent carbonyl oxygen of the carbaldehyde group. nih.gov This is a classic, short-range ESIPT process.

This transfer creates a transient intermediate. nih.gov

Subsequent conformational changes, specifically a rotation of the protonated carbaldehyde group around the C-C bond connecting it to the quinoline frame, repositions the captured proton. nih.govnih.gov

The proton is then "dropped" or delivered to the quinoline nitrogen atom, completing the long-range transfer and forming the final NH tautomer. nih.gov

This elegant, multi-step mechanism, enabled by the carbaldehyde substituent, allows the molecule to overcome the significant spatial barrier to intramolecular proton transfer, acting as a model for a reversible, optically driven molecular switch. acs.orgnih.gov

Photoinduced Long-Distance Hydrogen-Atom Transfer

The tautomerization of 7-hydroxyquinoline (B1418103) to its oxo form requires the transfer of a hydrogen atom over a significant distance from the exocyclic oxygen atom to the endocyclic nitrogen atom. nih.govacs.org In the ground electronic state of the monomeric molecule, a high energy barrier prevents this intramolecular transformation from occurring. nih.govacs.org However, photochemical studies on monomeric this compound isolated in solid argon low-temperature matrices (at 10 K) have experimentally demonstrated that this long-distance hydrogen-atom transfer can be induced by UV excitation. nih.govifpan.edu.plresearchgate.net

Upon UV irradiation (e.g., λ > 270 nm), the carbaldehyde group at position 8 acts as an intramolecular "crane," facilitating the transport of a hydrogen atom from the hydroxyl group to the distant nitrogen atom of the quinoline ring. nih.govifpan.edu.plresearchgate.net This process results in the formation of the oxo tautomer. nih.gov The transformation has been shown to be partially photoreversible when subjected to subsequent irradiation with longer wavelength UV light (λ > 360 nm). researchgate.net The unequivocal identification of the resulting photoproducts has been achieved through infrared (IR) spectroscopy, with the experimental spectra showing strong correlation with theoretically predicted spectra for the oxo tautomer. nih.govnih.gov This robust agreement between experimental and theoretical data provides strong evidence for the occurrence of UV-induced long-distance hydrogen-atom transfer in this compound and its derivatives. nih.govacs.org

This photochemical process is not unique to the carbaldehyde derivative. Similar mechanisms have been observed in related molecules where other groups at the 8-position, such as aldoxime or Schiff base groups, also function as intramolecular hydrogen-atom-transporting cranes upon UV excitation. ifpan.edu.plresearchgate.net

Influence of Substituents on Proton Transfer Efficiency

The efficiency of the photoinduced long-distance proton transfer in the 7-hydroxyquinoline framework is significantly influenced by the nature of the substituents on the quinoline ring and on the "crane" moiety at the 8-position.

Studies on various derivatives of this compound have demonstrated that while the hydrogen-atom transfer from the O-H group to the N1 atom remains the dominant photoprocess, the presence of substituents can introduce complexities. For instance, in 7-hydroxy-2-methylquinoline-8-carbaldehyde, the primary photochemical event upon UV irradiation (λ > 270 nm) is still the hydrogen-atom transfer. nih.gov However, for a compound like 7-hydroxy-2-methoxy-4-methylquinoline-8-carbaldehyde, the flexible methoxyl group can complicate the experimental observations. nih.govacs.org

When the carbaldehyde group is replaced by other moieties, such as an aldoxime or a Schiff base, competitive photochemical channels can become active, which may reduce the efficiency of the primary long-range proton transfer. In the case of 7-hydroxyquinoline-8-aldoxime and its derivatives, UV irradiation activates a second photochemical pathway: syn-anti isomerization around the C=N double bond within the aldoxime group. ifpan.edu.plnih.gov This isomerization competes with the hydrogen-atom transfer process. nih.gov

For Schiff bases derived from 7-hydroxyquinoline, two competitive channels are possible upon excitation of the enol tautomer: the desired proton transfer to the keto form and a trans-cis isomerization around the azomethine double bond. researchgate.netmdpi.comdntb.gov.ua The flexibility of this "crane" part of the molecule can promote the isomerization, thereby reducing the efficiency of the targeted proton transfer. researchgate.netmdpi.com The following table summarizes the photochemical behavior of several substituted 7-hydroxyquinoline derivatives.

| Compound | Substituent at Position 8 | Other Substituents | Observed Photoprocesses upon UV Irradiation | Reference |

| This compound | Carbaldehyde | None | Long-distance hydrogen-atom transfer | nih.gov |

| 7-hydroxy-2-methylquinoline-8-carbaldehyde | Carbaldehyde | 2-methyl | Dominated by long-distance hydrogen-atom transfer | nih.gov |

| 7-hydroxy-2-methoxy-4-methylquinoline-8-carbaldehyde | Carbaldehyde | 2-methoxy, 4-methyl | Long-distance hydrogen-atom transfer (complicated by flexible methoxyl group) | nih.govacs.org |

| 7-hydroxyquinoline-8-aldoxime | Aldoxime | None | Long-distance hydrogen-atom transfer and syn-anti isomerization | nih.govifpan.edu.pl |

| 7-hydroxy-2-methylquinoline-8-aldoxime | Aldoxime | 2-methyl | Long-distance hydrogen-atom transfer | acs.org |

| 7-hydroxy-2-phenylquinoline-8-aldoxime | Aldoxime | 2-phenyl | Long-distance hydrogen-atom transfer | acs.org |

| (E)-8-((phenylimino)methyl)quinolin-7-ol | Schiff base (phenylimino) | None | Proton transfer and trans-cis isomerization | researchgate.net |

| (E)-8-(((pentafluorophenyl)imino)methyl)quinolin-7-ol | Schiff base (pentafluorophenylimino) | None | Proton transfer and trans-cis isomerization | researchgate.net |

Theoretical studies, such as those using CASSCF and CASPT2 calculations, have also explored the intricacies of these transfer mechanisms, investigating the competition between hydrogen-atom transfer and proton transfer pathways, particularly in the presence of molecules that can form hydrogen-bonded clusters. nih.gov

Computational and Theoretical Investigations of 7 Hydroxyquinoline 8 Carbaldehyde

Quantum Chemical Calculations for Ground and Excited States

Quantum chemical calculations have been instrumental in elucidating the electronic structure and potential energy surfaces of 7-Hydroxyquinoline-8-carbaldehyde in both its ground and excited states. acs.orgmdpi.com These computational approaches provide a molecular-level understanding of the processes that occur upon photoexcitation.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been widely employed to investigate the ground and excited-state properties of this compound and its derivatives. acs.orgccu.edu.tw DFT calculations have been crucial in corroborating experimental findings from NMR and electronic absorption spectra, which indicate a solvent-dependent equilibrium between the 7-quinolinol (OH) and 7(1H)-quinolinone (NH) tautomeric forms in the ground state. acs.org For instance, studies on related systems have utilized DFT to predict infrared spectra, which show good agreement with experimental data for the hydroxy tautomeric form isolated in low-temperature matrices. nih.gov

Theoretical investigations using DFT at the B3LYP/6-311+G(d,p) level have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), revealing their distribution across the molecule. ccu.edu.tw Furthermore, DFT has been used to study the effects of substituents on the photophysical properties of 7-hydroxyquinoline-8-carbaldehydes. acs.org Time-dependent DFT (TD-DFT) is another key method used for calculating vertical excitation energies and simulating UV-vis spectra. dntb.gov.ua The choice of functional, such as M06-2X, has been shown to provide good predictability for ground-state tautomeric compositions. mdpi.com

Ab Initio Computations

Ab initio computations have provided high-level insights into the electronic structure and potential energy surfaces of this compound. acs.orgmdpi.com These methods, which are based on first principles without empirical parameters, have been used to corroborate experimental results and provide a deeper understanding of the photophysical behavior of this class of molecules. acs.orgnih.gov Ab initio studies have been particularly valuable in exploring the energetic landscape of molecular photoswitches and the effect of chemical substituents. mdpi.com For example, these calculations have helped to rationalize the electronic absorption and fluorescence properties in terms of ground and excited-state tautomerization. nih.gov The combination of experimental data with ab initio computations has shed light on the differences in photophysics among variously substituted 7-hydroxyquinoline-8-carbaldehydes. acs.org

MP2, ADC(2), and CC2 Methodologies

For a more accurate description of electron correlation effects, particularly in the excited state, advanced computational methods such as Møller-Plesset perturbation theory (MP2), second-order algebraic diagrammatic construction (ADC(2)), and approximate coupled-cluster of second order (CC2) have been utilized. mdpi.comnih.gov The MP2 method has been employed to investigate the ground state potential energy surfaces and isomerization properties of related Schiff bases derived from 7-hydroxyquinoline (B1418103). nih.govresearchgate.net

The ADC(2) method is specifically used to calculate the excited state energy profiles, providing insights into the competitive channels of proton transfer and trans-cis isomerization upon photoexcitation. nih.govresearchgate.net For example, in studies of similar molecular switches, ADC(2) calculations have been crucial in mapping the excited-state pathways. mdpi.com The CC2 method has been used to calculate vertical excitation energies and oscillator strengths for the lowest-lying singlet electronic excited states, offering a high-level benchmark for understanding the electronic transitions. mdpi.com

Complete Active Space Self-Consistent Field (CASSCF) Optimizations

To accurately describe the electronic structure in regions of the potential energy surface where electronic states are close in energy, such as near conical intersections, Complete Active Space Self-Consistent Field (CASSCF) optimizations have been performed. semanticscholar.org Conical intersections are critical for understanding the non-radiative decay pathways from the excited state back to the ground state. By optimizing the geometry of these intersections, researchers can gain insight into the efficiency of photochemical reactions. For related molecular switch systems, CASSCF has been used to confirm the presence of conical intersections between the ground and first excited states near perpendicular twisted geometries, which are crucial for the switching mechanism.

Modeling of Tautomeric Equilibria and Proton Transfer Pathways

Computational modeling has been essential in understanding the tautomeric equilibria and the intricate pathways of proton transfer in this compound. acs.orgmdpi.com This molecule can exist in different tautomeric forms, primarily the enol (OH) and keto (NH) forms, and the equilibrium between them is influenced by the solvent environment. acs.orgrcin.org.pl The presence of a carbaldehyde group at the 8-position introduces the possibility of intramolecular hydrogen bonding and facilitates a long-range proton transfer, a process often described using the "proton crane" concept. acs.orgmdpi.comrcin.org.pl

Studies have shown that in the ground state, a solvent-dependent equilibrium exists between the OH and NH forms. acs.org Theoretical calculations have been used to investigate the relative stabilities of these tautomers and the energy barriers separating them. mdpi.com These models help to explain experimental observations from techniques like NMR spectroscopy. acs.org

Excited State Intramolecular Proton Transfer (ESIPT) Simulation

Upon photoexcitation, this compound can undergo an Excited State Intramolecular Proton Transfer (ESIPT). nih.gov This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the quinoline (B57606) ring, facilitated by the carbaldehyde "crane". nih.gov Simulations of the ESIPT process are critical for understanding the molecule's fluorescence properties and its potential as a molecular switch. rcin.org.pl

Theoretical models suggest that after UV excitation, the ESIPT process is a primary deactivation channel. nih.gov In related systems, this process is often barrierless in the excited state. nih.gov The resulting keto-tautomer is electronically distinct from the initial enol form, leading to a large Stokes shift in the fluorescence spectrum. Computational studies, including those using ab initio methods, have been used to rationalize the electronic absorption and fluorescence in terms of this excited-state hydrogen atom transfer. acs.orgnih.gov The dynamics of this proton transfer can be complex, potentially involving stepwise or concerted mechanisms, and computational simulations are key to distinguishing between these pathways.

Analysis of Energy Profiles and Barriers

Quantum chemical computations have been instrumental in understanding the ground and excited-state long-range prototropic tautomerization of this compound and its derivatives. acs.org These studies reveal a solvent-dependent equilibrium between two tautomeric forms: the 7-quinolinol (OH) form and the 7(1H)-quinolinone (NH) form. acs.org The carbaldehyde group acts as an intramolecular "crane," facilitating the transfer of a hydrogen atom from the hydroxyl group to the distant nitrogen atom of the quinoline ring upon UV excitation. acs.org

Theoretical calculations, including Density Functional Theory (DFT) and ab initio methods, have corroborated experimental findings, shedding light on the photophysics of variously substituted 7-Hydroxyquinoline-8-carbaldehydes. acs.org For instance, in the case of 7-hydroxyquinoline itself, the minima of the hydroxy and oxo tautomeric forms on the potential energy surface are separated by a very high energy barrier, making a strictly intramolecular tautomeric change in the ground state impossible for the monomeric form. acs.org However, the presence of the carbaldehyde group at position 8 creates an intramolecular hydrogen bond with the hydroxyl group, significantly influencing the compound's properties and enabling this long-distance hydrogen atom transfer. acs.org

Previous computational studies have explored the potential energy profiles along the O–H and N–H bond stretching coordinates, suggesting that a reversible long-range proton transfer process is feasible for a series of 7-hydroxyquinoline-based systems where a carbaldehyde group acts as the proton crane. mdpi.comresearchgate.net The carbaldehyde moiety is considered a good candidate for this role due to its small size, which allows for fast rotation even when protonated. mdpi.com

Electronic Structure and Spectroscopic Property Predictions

Computational methods are crucial for predicting and rationalizing the electronic structure and spectroscopic properties of this compound. acs.orgnih.govajchem-a.com These theoretical approaches complement experimental techniques like NMR, UV-vis absorption, and fluorescence spectroscopy. acs.orgnih.gov

Electronic Absorption and Fluorescence Spectra Rationalization

The electronic absorption and fluorescence spectra of 7-Hydroxyquinoline-8-carbaldehydes are explained by ground and excited-state hydrogen atom transfer (HAT). acs.org The photophysical properties of both the neutral and ionic forms have been compared with their synthetic precursors, the 7-hydroxyquinolines, to understand the role of the carbaldehyde group. nih.gov Ab initio computations have successfully corroborated these experimental results. nih.gov

In solvents, this compound can exist in four main neutral and ionic structures: 7-quinolinol (OH), 7(1H)-quinolinone (NH), a deprotonated anion (A), and a protonated cation (C). nih.govacs.org The electronic absorption and fluorescence are rationalized in terms of both the long-range tautomerization and the protonation/deprotonation processes. nih.govacs.org For example, in acetonitrile, double fluorescence is often observed, and sometimes a third luminescence band appears as a shoulder. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (HOMO-LUMO) analysis is a key theoretical tool for understanding the electronic properties and reactivity of this compound. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical stability and charge transport characteristics. eurjchem.com

For 7-hydroxyquinoline derivatives, the HOMO and LUMO are often localized on different parts of the molecule, which is crucial for understanding charge transfer processes. dergipark.org.tr For instance, in some derivatives, the HOMO is localized on the quinoline ring, while the LUMO is distributed over the entire molecule. dergipark.org.tr The introduction of substituents can lower the energy of both the HOMO and LUMO. rroij.com A smaller HOMO-LUMO gap generally indicates a softer, more reactive molecule. tandfonline.com

Table 1: Frontier Molecular Orbital Data

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Related Quinoline Derivatives | Varied based on substitution | Varied based on substitution | Generally indicates reactivity |

Natural Bond Order (NBO) and Non-Covalent Interaction (NCI) Studies

Natural Bond Order (NBO) analysis is employed to investigate hyperconjugative interactions and electron density changes within the molecule. eurjchem.com This method provides a localized picture of bonding, corresponding to Lewis structures with lone pairs and two-center bonds. uni-muenchen.de NBO analysis examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs, which is crucial for understanding the stability and reactivity of the molecule. uni-muenchen.de For quinoline derivatives, NBO analysis has been used to study the strengthening of the ligand in the presence of a pyridine (B92270) ring. eurjchem.com

Nonadiabatic Coupling Terms and Berry Phase Calculations

For molecules that undergo photochemical reactions, such as the long-range proton transfer in 7-hydroxyquinoline derivatives, understanding the points where the adiabatic approximation breaks down is critical. Nonadiabatic coupling terms (NACTs) quantify the interaction between different electronic states. aps.orgarxiv.org Calculating these terms is essential for simulating nonadiabatic molecular dynamics, especially around conical intersections, which are points of degeneracy between electronic states and act as funnels for photochemical reactions. researchgate.netaps.org

The topological or Berry phase is calculated by performing a line integral of the NACTs around a conical intersection. researchgate.netresearchgate.net A non-zero Berry phase confirms the presence of the conical intersection. researchgate.netresearchgate.net These advanced computational techniques have been applied to 7-hydroxyquinoline-based molecular switches to confirm the reaction mechanisms involving excited-state intramolecular hydrogen transfer. researchgate.netresearchgate.net

Solvent Effects on Molecular and Photophysical Properties

The surrounding solvent environment significantly influences the molecular and photophysical properties of this compound. acs.orgacs.org The solvent-dependent equilibrium between the OH and NH tautomers is a key example of this influence. acs.org This equilibrium is affected by both the polarity and the hydrogen-bonding ability of the solvent. rcin.org.pl

Computational models, such as the polarizable continuum model (PCM), are used to simulate the effects of different solvents on the molecule's properties. eurjchem.comresearchgate.net These models have been used to study the solvent effects on the structures and reactivity of 7-hydroxyquinoline complexes with water, showing how the solvent can mediate proton transfer. acs.org The electronic absorption and fluorescence spectra are also sensitive to the solvent environment, with shifts in the spectral positions being observed in different solvents. acs.orgacs.org For instance, in protic media, a solvent-assisted change of the tautomeric form can occur through consecutive proton transfers along a chain of hydrogen bonds. acs.org

Biological Activities: Mechanistic Insights and in Vitro Studies of 7 Hydroxyquinoline 8 Carbaldehyde Derivatives

Antimicrobial Activity Investigations (In Vitro)

The antimicrobial potential of 7-hydroxyquinoline-8-carbaldehyde derivatives has been explored against a range of pathogenic microorganisms, including bacteria and fungi. These studies provide valuable data on their efficacy and spectrum of activity.

Antibacterial Efficacy Against Bacterial Strains

Derivatives of 8-hydroxyquinoline (B1678124) have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain 8-hydroxyquinoline derivatives have shown efficacy against strains like Staphylococcus aureus, Bacillus megaterium, Klebsiella pneumoniae, and Pseudomonas aeruginosa. mdpi.com The antibacterial action is often attributed to the ability of these compounds to chelate metal ions, which are essential for bacterial enzyme function and stability. scispace.com

One study highlighted that 7-Morpholinomethyl-8-hydroxyquinoline was more potent against Gram-positive bacteria compared to Gram-negative bacteria, with its activity correlating with its iron chelation capacity. scispace.com In another investigation, newly synthesized 8-hydroxyquinoline derivatives exhibited significant antibacterial activity, with some compounds showing comparable or even better performance than standard antibiotics. ajchem-a.com For example, 8-hydroxyquinoline-5-carbaldehyde (B1267011) was found to have antibacterial activity comparable to the clinical standard Nitroxoline™. preprints.org

The introduction of different substituents to the 8-hydroxyquinoline core can significantly influence antibacterial potency. For instance, dihalogenated 8-hydroxyquinoline derivatives have shown excellent antimicrobial potency against Neisseria gonorrhoeae, including multidrug-resistant strains. nih.gov

| Derivative | Bacterial Strains | Activity | Reference |

|---|---|---|---|

| 7-Morpholinomethyl-8-hydroxyquinoline | Gram-positive and Gram-negative bacteria | More active against Gram-positive bacteria, correlated with iron chelation. | scispace.com |

| Dihalogenated 8-hydroxyquinolines (e.g., iodoquinol, clioquinol) | Neisseria gonorrhoeae (including multidrug-resistant strains) | High potency with MIC ranges of 0.08-0.15 μM and 0.10-0.20 μM respectively. | nih.gov |

| 8-hydroxyquinoline-5-carbaldehyde | Various bacterial strains | Activity comparable to Nitroxoline™ with MIC values of 1-32 mg/L. | preprints.org |

| Hybrid of 5-chloro-8-hydroxyquinoline (B194070) and ciprofloxacin | Gram-positive and Gram-negative bacteria (including drug-resistant strains) | Significant effects with MIC values of 4–16 µg/mL. | mdpi.com |

Antifungal Properties

In addition to their antibacterial effects, this compound derivatives have been investigated for their antifungal properties. Studies have shown that these compounds can inhibit the growth of various fungal species. For example, secondary 8-hydroxyquinoline-7-carboxamide derivatives have been found to be active against Trichophyton rubrum, Trichophyton mentagrophytes, Aspergillus niger, and Scopulariopsis brevicaulis, as well as Candida species like Candida albicans and Candida glabrata. epo.org

The mechanism of antifungal action is thought to be related to the chelation of metal ions, similar to their antibacterial activity. Some derivatives have shown fungicidal activity comparable to or exceeding that of standard antifungal agents. rroij.com For instance, certain 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives demonstrated moderate to good antifungal activities against pathogenic strains. researchgate.net The antifungal potential of 8-hydroxyquinoline derivatives has been confirmed in several studies, with some compounds showing significant action against both yeasts and filamentous fungi. researchgate.net

| Derivative | Fungal Strains | Activity | Reference |

|---|---|---|---|

| Secondary 8-hydroxyquinoline-7-carboxamide derivatives | Trichophyton rubrum, Trichophyton mentagrophytes, Aspergillus niger, Scopulariopsis brevicaulis, Candida albicans, Candida glabrata | Active against a range of fungi. | epo.org |

| 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives | Pathogenic fungal strains | Moderate to good antifungal activities. | researchgate.net |

| Umbelliferone derivatives of 8-hydroxyquinoline | Various fungi | Derivatives with a 4-carbon spacer and hydroxyl group at position 8 showed better activity. | nih.gov |

| Triazole-8-hydroxyquinoline derivatives | Candida glabrata, Candida parapsilosis, Candida albicans, Candida krusei | Low activity with MIC values between 31.25 and 1000 mg/mL. | nih.gov |

Antileishmanial Properties

The potential of 8-hydroxyquinoline derivatives extends to antiprotozoal activity, specifically against Leishmania species. nih.gov Although research in this area is less extensive compared to antibacterial and antifungal studies, some derivatives have shown promising antileishmanial effects in vitro. For example, 2-amino-8-hydroxyquinoline was among the commercially available synthetic compounds identified with a therapeutic index greater than 0.6 in an antileishmanial screening. nih.gov The mechanism of action is likely linked to the compound's ability to interfere with the parasite's metabolic processes, possibly through metal chelation.

Anticancer / Antiproliferative Activity (In Vitro)

The anticancer properties of this compound and its derivatives have been a significant focus of research, with numerous in vitro studies demonstrating their cytotoxic effects against various cancer cell lines. arabjchem.org

Cytotoxicity Against Cancer Cell Lines

A broad spectrum of 8-hydroxyquinoline derivatives has exhibited cytotoxicity against a variety of human cancer cell lines. For instance, 8-hydroxy-2-quinolinecarbaldehyde showed notable in vitro cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast), T-47D (breast), Hs578t (breast), SaoS2 (osteosarcoma), K562 (leukemia), SKHep1 (liver), and was particularly potent against Hep3B (liver) with an MTS50 range of 6.25±0.034 μg/mL. researchgate.net

Metal complexes of 8-hydroxyquinoline derivatives have also demonstrated significant anticancer activity. Vanadium, nickel, and iron complexes of Schiff bases derived from 2-carbaldehyde-8-hydroxyquinoline showed cytotoxicity against melanoma (B16F10 and A375) and colon cancer (CT-26 and HCT-116) cell lines, with some complexes exhibiting IC50 values below 10 μM. mdpi.com Copper(II) complexes of 8-hydroxyquinoline hydrazones also showed high antiproliferative activity against malignant melanoma (A-375) and lung (A-549) cancer cells, with most complexes being more active than cisplatin. nih.gov

| Derivative/Complex | Cancer Cell Lines | IC50/MTS50 Values | Reference |

|---|---|---|---|

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (liver) | 6.25±0.034 μg/mL | researchgate.net |

| Vanadium and Nickel complexes of 8-HQ Schiff bases | A375 (melanoma), HCT-116 (colon) | <10 μM | mdpi.com |

| Copper(II) complexes of 8-HQ hydrazones | A-375 (melanoma), A-549 (lung) | Higher activity than cisplatin | nih.gov |

| [Pt(QCl)Cl2]·CH3OH (YLN1) | MDA-MB-231 (breast) | 5.49 ± 0.14 μM | rsc.org |

| [Pt(QBr)Cl2]·CH3OH (YLN2) | MDA-MB-231 (breast) | 7.09 ± 0.24 μM | rsc.org |

Mechanisms of Action

The anticancer mechanisms of 8-hydroxyquinoline derivatives are multifaceted and often involve the chelation of metal ions, which can disrupt cellular homeostasis and induce cell death. nih.gov One of the key proposed mechanisms is the induction of apoptosis. For example, copper(II) complexes with certain 8-hydroxyquinoline derivatives were found to induce caspase-dependent apoptosis and cause cell cycle arrest in the S phase. nih.gov

Another important mechanism is the induction of DNA damage. Two new 8-hydroxyquinoline platinum(II) derivatives, YLN1 and YLN2, were found to induce senescence and apoptosis in MDA-MB-231 breast cancer cells by significantly triggering DNA damage and downregulating hTERT mRNA expression. rsc.org Furthermore, some 8-hydroxyquinoline-aroylhydrazone Schiff bases have shown the potential to inhibit cyclin CDC25B, an important cell cycle regulator, suggesting a role in cell cycle arrest. researchgate.net The ability of these compounds to chelate metal ions is considered a crucial factor in their ability to induce cell death. nih.gov

Enzyme Inhibition (e.g., CDC25B)

Cell division cycle 25 (CDC25) phosphatases are a family of dual-specificity phosphatases that play a crucial role in regulating the cell cycle by activating cyclin-dependent kinases (CDKs). nih.gov Overexpression of CDC25 phosphatases, particularly CDC25B, is observed in many human tumors, making them an attractive target for anticancer drug development. nih.govresearchgate.net

Quinoline-based compounds, including derivatives of 8-hydroxyquinoline, have been identified as inhibitors of CDC25B. nih.govresearchgate.net The inhibitory mechanism is often attributed to the quinone moiety that can be formed from the 8-hydroxyquinoline scaffold. These quinones can act as oxidizing agents, targeting the catalytically essential cysteine residue in the active site of CDC25B. frontiersin.org Oxidation of this cysteine residue leads to the irreversible inactivation of the enzyme. frontiersin.org

Structure-activity relationship studies have shown that modifications to the quinoline (B57606) core can influence the inhibitory potency against CDC25B. nih.gov For instance, substitutions at the C2, C3, or C4 positions of quinoline-5,8-quinones have been investigated, with some substitutions leading to enhanced inhibitory activity. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of this compound derivatives is profoundly influenced by their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups and their positions on the quinoline scaffold affect the compound's efficacy and mechanism of action.

Impact of Substituents on Activity

The nature and position of substituents on the 8-hydroxyquinoline ring system play a critical role in determining the biological activity of the resulting derivatives.

Chelating Ability and Lipophilicity: The presence of the 8-hydroxyl group is fundamental for the metal-chelating properties of these compounds. acs.org SAR studies have shown that derivatives lacking this chelating ability often exhibit reduced or no toxicity. acs.org Substituents can modulate the chelating strength and the lipophilicity of the molecule. For example, the introduction of halogen atoms can increase lipophilicity, which may enhance cell permeability and, consequently, biological activity. mdpi.com

Electronic Effects: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly impact activity. Electron-withdrawing groups can influence the acidity of the 8-hydroxyl group, thereby affecting the stability of the metal complexes formed. mdpi.com

Steric Factors: The size and position of substituents can introduce steric hindrance, which may affect the molecule's ability to bind to its biological target. For instance, bulky substituents near the chelating site might impede the formation of metal complexes. mdpi.com

Specific Substitutions:

C-7 Position: Aminoalkylation at the C-7 position of the 8-hydroxyquinoline core has been explored, leading to the synthesis of Mannich bases with interesting biological profiles. acs.org

C-5 and C-7 Positions: Modifications at the C-5 and C-7 positions have been shown to be important for the anti-HIV activity of some 8-hydroxyquinoline derivatives. researchgate.net

Carboxylic Acid Group: The introduction of a carboxylic acid group, for example at the C-7 position to form 8-hydroxyquinoline-7-carboxylic acid, has been shown to be a crucial pharmacophore for the inhibition of certain kinases and metallo-β-lactamases. nih.govnih.gov

Influence of Metal Complexation on Biological Efficacy

The biological activity of this compound derivatives is significantly influenced by their complexation with metal ions. This interaction can enhance their therapeutic potential, particularly in the context of anticancer and antimicrobial applications. The formation of metal complexes can alter the physicochemical properties of the parent ligand, such as lipophilicity, which in turn affects their ability to cross cell membranes and interact with biological targets. scirp.orgscispace.com

The chelation of metal ions by these quinoline derivatives is a key feature underlying their biological action. scirp.orgrroij.com This process can lead to the disruption of essential metal-dependent enzymatic functions within pathological cells. scirp.orgnih.gov Research has demonstrated that metal complexes of 8-hydroxyquinoline derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. scirp.org

Enhanced Anticancer Activity

Numerous studies have highlighted the superior cytotoxic effects of metal complexes of 8-hydroxyquinoline derivatives compared to the free ligands. For instance, copper(II) complexes of Schiff bases derived from 2-carbaldehyde-8-hydroxyquinoline have shown potent antiproliferative activity against various cancer cell lines. acs.orgnih.gov These complexes often exhibit IC50 values in the low micromolar range, indicating high potency. acs.org

The mechanism of anticancer action for these metal complexes is multifaceted. They have been shown to induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, thereby inhibiting tumor growth. For example, certain copper(II) complexes have been found to trigger caspase-dependent apoptosis and arrest the cell cycle in the S phase in HeLa cervical cancer cells. Furthermore, these complexes can generate reactive oxygen species (ROS), leading to oxidative stress and DNA damage within cancer cells. acs.org

Studies on various metal complexes, including those with vanadium, nickel, and iron, have revealed differential cytotoxicity against melanoma and colon cancer cell lines. mdpi.com Vanadium and nickel complexes, in particular, demonstrated significant cytotoxicity with low IC50 values. mdpi.com The choice of the metal ion and the specific substitutions on the quinoline scaffold play a crucial role in determining the efficacy and selectivity of these compounds. mdpi.comacs.org

The table below summarizes the in vitro anticancer activity of selected metal complexes of 8-hydroxyquinoline derivatives.

| Compound/Complex | Cell Line | IC50 (µM) | Reference |

| [VO(L1)2] | A375 (human melanoma) | <10 | mdpi.com |

| [Ni(L1)2] | A375 (human melanoma) | <10 | mdpi.com |

| [VO(L1)2] | HCT-116 (human colon cancer) | <10 | mdpi.com |

| [Ni(L1)2] | HCT-116 (human colon cancer) | <10 | mdpi.com |

| Copper(II) complexes | Multiple cancer cell lines | <1 | |

| [Ni(HL)(acetate)] | CT-26 (murine colon cancer) | <21 | nih.gov |

| [Ru(HL)Cl(DMSO)] | HCT-116 (human colon cancer) | <21 | nih.gov |

Antimicrobial Properties

The complexation of this compound derivatives with metal ions also enhances their antimicrobial activity. The resulting complexes have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi. scirp.orgbohrium.com The increased lipophilicity of the metal complexes facilitates their penetration through the microbial cell wall, leading to the inhibition of essential enzymatic processes. scirp.org

For example, complexes of cobalt(II) and nickel(II) with 8-hydroxyquinoline have shown significant antimicrobial activity, with large zones of inhibition against various microbial strains. scirp.org The antimicrobial potency is often greater than that of the free ligand. scirp.orgbohrium.com This suggests that the chelated metal ion plays a direct role in the antimicrobial action.

The table below presents the antimicrobial activity of 8-hydroxyquinoline and its metal complexes.

| Compound/Complex | Microorganism | Zone of Inhibition (mm) | Reference |

| 8-Hydroxyquinoline | Various bacteria and C. albicans | 34 - 50 | scirp.org |

| Co(II)-8-HQ complex | Various bacteria and C. albicans | 15 - 28 | scirp.org |

| Ni(II)-8-HQ complex | Various bacteria and C. albicans | 15 - 28 | scirp.org |

Conclusion and Future Research Directions

Summary of Key Findings on 7-Hydroxyquinoline-8-carbaldehyde

This compound has been established as a pivotal intermediate and a functional molecule in various chemical disciplines. Research has solidified its role as a trifunctional proton-donating/accepting system, capable of existing in different tautomeric forms, such as the 7-quinolinol (OH) and 7(1H)-quinolinone (NH) forms, depending on the solvent environment. researchgate.netacs.orgacs.org This characteristic is fundamental to its photophysical properties and its applications.

A significant body of work has highlighted its utility as a precursor for synthesizing more complex molecules, particularly Schiff bases. cumbria.ac.uk These derivatives have been extensively investigated as highly selective and sensitive fluorescent chemosensors. For instance, Schiff bases derived from this compound have demonstrated a notable "off-on" fluorescent response to specific metal ions, such as aluminum (Al³⁺), with high sensitivity and low detection limits. cumbria.ac.ukrroij.com The mechanism for this sensing ability is often attributed to processes like Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT). cumbria.ac.uk

Furthermore, the core structure of this compound, inheriting the properties of the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, provides it with potent chelating capabilities. cymitquimica.comresearchgate.net This allows it to form stable complexes with a variety of metal ions, which is a cornerstone of its application in analytical chemistry and materials science. cymitquimica.com The unique positioning of the hydroxyl and carbaldehyde groups creates a specific binding pocket that influences its reactivity and complexation behavior. cymitquimica.com Studies have also explored its role in modeling molecular switches, where the carbaldehyde group acts as a "proton crane" in conjunction with the 7-hydroxyquinoline (B1418103) "frame," demonstrating potential in optically driven molecular devices. researchgate.netacs.org

Outstanding Questions and Research Challenges

Despite the progress, several research questions and challenges remain. A primary challenge lies in the development of more efficient and environmentally benign synthesis methods for this compound and its derivatives. While methods exist, improving yields and minimizing hazardous reagents are ongoing goals. researchgate.net

A deeper, more quantitative understanding of the structure-property relationships is needed. For example, while the sensing capabilities of its derivatives are well-documented, the precise tuning of selectivity for different metal ions by modifying the Schiff base structure is an area requiring further systematic investigation. cumbria.ac.ukepstem.net The competitive processes of intramolecular proton transfer and trans-cis isomerization in its Schiff base derivatives can reduce the efficiency of desired outcomes like molecular switching; understanding and controlling these competing pathways is a significant challenge. mdpi.com

The full extent of its biological activities remains largely unexplored. While the parent 8-hydroxyquinoline scaffold is known for a wide range of biological effects, including antimicrobial and anticancer properties, specific studies on this compound are less common. researchgate.netnih.gov Investigating its potential in medicinal chemistry, including its mechanism of action and potential as a metallodrug precursor, presents a considerable research opportunity. mdpi.com Furthermore, the photophysical dynamics, including the factors governing the equilibrium between its tautomeric forms in various microenvironments, require more advanced spectroscopic and computational analysis to be fully elucidated. acs.orgacs.org

Prospective Avenues for Academic and Industrial Development

The future for this compound is promising, with clear avenues for both academic and industrial advancement.

Academic Development:

Novel Chemosensors: There is vast potential in designing and synthesizing a new generation of derivatives for the detection of other environmentally or biologically significant ions and molecules. vulcanchem.com This includes targeting anions or neutral molecules, expanding beyond the current focus on cations.

Advanced Materials: Its unique photophysical properties, particularly the potential for tautomerization and use in molecular switches, make it a candidate for developing new photochromic materials, molecular logic gates, and data storage systems. mdpi.commdpi.com

Mechanistic Studies: Advanced computational and ultrafast spectroscopic techniques can be employed to create a comprehensive model of the excited-state dynamics of this molecule and its derivatives, providing fundamental insights into proton and energy transfer processes. acs.orgacs.org

Bioinorganic Chemistry: A systematic exploration of its coordination chemistry with a wider range of transition metals could yield novel complexes with interesting catalytic, magnetic, or biological properties. mdpi.com

Industrial Development:

Environmental Monitoring: The high selectivity and sensitivity of its derivatives could be harnessed to develop commercial test kits and automated sensors for detecting toxic metal ions like Al³⁺ or Pb²⁺ in water sources. cumbria.ac.ukrroij.com

Organic Electronics: As a derivative of 8-hydroxyquinoline, which is a known material in Organic Light-Emitting Diodes (OLEDs), there is potential to investigate this compound and its complexes as components in new electronic devices, possibly as emitters or electron transport materials. researchgate.netscispace.com

Pharmaceutical Scaffolds: Given the established biological activities of the quinoline (B57606) core, this compound could serve as a versatile scaffold for combinatorial chemistry and high-throughput screening in the search for new therapeutic agents. nih.govacs.org

Interactive Data Table: Applications of this compound Derivatives

| Derivative Type | Target Analyte | Observed Effect | Application |

| Schiff Base | Aluminum (Al³⁺) | "Off-on" fluorescence enhancement | Chemosensor |

| Schiff Base | Zinc (Zn²⁺) | Significant emission enhancement | Chemosensor |

| Parent Compound | --- | Forms stable metal complexes | Coordination Chemistry |

| Parent Compound | --- | Model for proton transfer | Molecular Switch Research |

Q & A

Q. How can HQC’s behavior be compared to its structural analogs (e.g., 8-hydroxyquinoline)?

- Guidelines : Conduct comparative studies using:

- Steady-state fluorescence : Contrast quantum yields (e.g., HQC’s lower yield due to proton transfer vs. 8-HQ’s rigidity) .

- Electrochemical profiling : Compare HOMO-LUMO gaps via cyclic voltammetry .

- Solvatochromism : Analyze Lippert-Mataga plots to quantify polarity-dependent shifts .

Data Contradiction and Reproducibility

Q. How to resolve discrepancies in reported pKa values for HQC’s ionic forms?

Q. What steps ensure reproducibility in HQC synthesis and characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.